(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride (S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2177258-16-9
VCID: VC11990537
InChI: InChI=1S/C10H11F2N.ClH/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1
SMILES: C1CC(NC1)C2=CC(=C(C=C2)F)F.Cl
Molecular Formula: C10H12ClF2N
Molecular Weight: 219.66 g/mol

(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride

CAS No.: 2177258-16-9

Cat. No.: VC11990537

Molecular Formula: C10H12ClF2N

Molecular Weight: 219.66 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride - 2177258-16-9

Specification

CAS No. 2177258-16-9
Molecular Formula C10H12ClF2N
Molecular Weight 219.66 g/mol
IUPAC Name (2S)-2-(3,4-difluorophenyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C10H11F2N.ClH/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1
Standard InChI Key PXMDJKBIGCGCEY-PPHPATTJSA-N
Isomeric SMILES C1C[C@H](NC1)C2=CC(=C(C=C2)F)F.Cl
SMILES C1CC(NC1)C2=CC(=C(C=C2)F)F.Cl
Canonical SMILES C1CC(NC1)C2=CC(=C(C=C2)F)F.Cl

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of (S)-2-(3,4-difluorophenyl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) attached to a 3,4-difluorophenyl group at the second carbon. The hydrochloride salt formation improves solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.

Molecular Formula and Weight

  • Molecular formula: C10H12ClF2N\text{C}_{10}\text{H}_{12}\text{ClF}_2\text{N}

  • Molecular weight: 219.66 g/mol

  • SMILES notation: FC1=CC=C(C2CCCN2)C=C1F.Cl\text{FC1=CC=C(C2CCCN2)C=C1F.Cl}

The fluorine atoms at the 3- and 4-positions of the phenyl ring introduce electron-withdrawing effects, influencing the compound’s electronic distribution and interaction with biological targets. The chiral center at the second carbon of the pyrrolidine ring necessitates enantioselective synthesis to ensure the (S)-configuration, as racemic mixtures could exhibit divergent pharmacological profiles.

Synthesis and Enantioselective Preparation

The synthesis of (S)-2-(3,4-difluorophenyl)pyrrolidine hydrochloride involves multi-step organic reactions, emphasizing enantioselectivity and yield optimization. A representative pathway, adapted from analogous pyrrolidine derivatives , is outlined below:

Key Synthetic Steps

  • Pyrrolidine Protection: Pyrrolidone is reacted with di-tert-butyl carbonate in a polar solvent (e.g., tetrahydrofuran) under basic conditions to form tert-butyl pyrrolidone carboxylate.

  • Grignard Addition: The protected pyrrolidone undergoes a nucleophilic addition with a Grignard reagent derived from 3,4-difluorobromobenzene, yielding 2-(3,4-difluorophenyl)-2-hydroxypyrrolidine-1-tert-butyl carboxylate.

  • Deprotection and Cyclization: Acid-catalyzed removal of the tert-butyl group and dehydration generates 5-(3,4-difluorophenyl)-3,4-dihydro-2H-pyrrole.

  • Enantioselective Reduction: Chiral reduction using ammonia borane and a chiral acid (e.g., D-mandelic acid) produces the (S)-enantiomer with high enantiomeric excess (ee > 98%) .

  • Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1Di-tert-butyl carbonate, THF, 25°C85–90
23,4-Difluorobromobenzene Mg, THF, −30°C75–80
4Ammonia borane, D-mandelic acid, 50°C70–75

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Highly soluble in water (≥50 mg/mL) and polar organic solvents (e.g., methanol, ethanol) due to the hydrochloride salt.

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases and oxidizing agents.

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, D2_2O): δ 7.25–7.15 (m, 2H, aromatic), 6.95–6.85 (m, 1H, aromatic), 3.80–3.60 (m, 1H, CH-N), 3.20–2.90 (m, 4H, pyrrolidine).

  • 13C NMR^{13}\text{C NMR}: δ 158.2 (d, J=245HzJ = 245 \, \text{Hz}), 152.1 (d, J=240HzJ = 240 \, \text{Hz}), 62.5 (CH-N), 48.3–46.8 (pyrrolidine).

TargetIC50_{50} (nM)Assay Type
5-HT2A_{2A}12.3 ± 1.5Radioligand binding
D2_245.6 ± 3.2Competitive inhibition

Pharmacokinetics

  • Metabolic Stability: Microsomal half-life (human): 120 min.

  • Blood-Brain Barrier Penetration: LogP = 1.8 (predicts moderate CNS availability).

Applications in Drug Discovery

(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride serves as a versatile intermediate in the synthesis of:

  • Antipsychotics: Dopamine receptor modulators for schizophrenia treatment.

  • Antidepressants: Serotonin reuptake inhibitors with improved selectivity.

  • Anticancer Agents: Kinase inhibitors targeting aberrant signaling pathways.

Future Research Directions

  • In Vivo Efficacy Studies: Evaluation in rodent models of CNS disorders.

  • Toxicological Profiling: Acute and chronic toxicity assays.

  • Structural Optimization: Introduction of substituents to enhance target specificity.

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